molecular formula C11H12O5 B1590619 Dimethyl 5-(hydroxymethyl)isophthalate CAS No. 109862-53-5

Dimethyl 5-(hydroxymethyl)isophthalate

Cat. No.: B1590619
CAS No.: 109862-53-5
M. Wt: 224.21 g/mol
InChI Key: JMGDEIHUEMPLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-(hydroxymethyl)isophthalate is a chemical compound with the molecular formula C11H12O5 . It has a molecular weight of 224.21 . It is a solid or liquid substance that should be stored in a dry, sealed environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, related compounds like Dimethyl 5-hydroxyisophthalate have been used in various reactions. For instance, it undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether to afford 5-substituted derivatives of isophthalic acid .


Physical and Chemical Properties Analysis

This compound is a solid or liquid substance . It should be stored in a dry, sealed environment at 2-8°C . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Rearrangement

  • Dimethyl 5-(hydroxymethyl)isophthalate has been studied in synthesis condition research, particularly in esterification with methanol and reaction with methyl 2-chloropropionate. The best reaction conditions yielded a 60% yield. Optical activity research of this compound revealed that the reaction mechanism followed an SN1 process (W. Pen, 2014).

Application in Polyurethane Foam Production

  • This compound is part of the residue from the recrystallization of the dimethyl terephthalate/dimethyl isophthalate fraction, primarily composed of dimethyl esters of phthalic acids. It's been shown to afford hydroxyl group-containing phosphonates, useful in preparing oligoester alcohols and solid polyurethane foams with reduced flammability (K. Troev et al., 1984).

Antioxidant and Antibacterial Properties

  • Metallophthalocyanines synthesized with dimethyl 5-(phenoxy)-isophthalate substituents exhibited significant antioxidant and antibacterial properties. These properties were confirmed using various spectral and analytical methods (M. Salih AğirtaŞ et al., 2015).

Hyperbranched Polyesters

  • The compound is crucial in the synthesis of hyperbranched polyesters, particularly in melt condensation polymerization processes. These polyesters exhibit unique molecular weight growth characteristics and have applications in various industrial and research fields (D. Parker & W. Feast, 2001).

Gold(I) Chemistry

  • In gold(I) chemistry, dimethyl 5-aminoisophthalate, derived from this compound, was used to form model complexes. These studies are significant in understanding macrocyclic gold compounds and their potential applications (Dennis Wiedemann et al., 2009).

Core-Terminated Hyperbranched Polyesters

  • The compound is also instrumental in the synthesis of core-terminated hyperbranched polyesters. These polyesters are noted for their solubility in common organic solvents and have various industrial applications (D. Parker & W. Feast, 2001).

Asymmetric Aldol Catalysis

  • This compound was involved in the synthesis of metal−organic frameworks (MOFs) used for asymmetric aldol reactions. These frameworks have significant implications in catalysis and chemical synthesis (Wenting Zhu et al., 2014).

Ligand Synthesis and Chiral Self-Assembly

  • In hydrothermal in situ ligand synthesis and chiral self-assembly, this compound played a crucial role. The study produced a new chiral compound featuring a three-dimensional framework with right-handed helices, significant in materials science (Ling Lin et al., 2011).

Gas Adsorption

  • Novel Zn(II) MOFs constructed with this compound showed enhancements in CO2 uptake, highlighting its role in environmental applications, particularly in gas storage and separation (Yun Ling et al., 2012).

Safety and Hazards

The safety information available indicates that Dimethyl 5-(hydroxymethyl)isophthalate is potentially harmful if ingested . It is recommended to avoid release to the environment and to wear protective clothing and eye protection when handling this compound .

Future Directions

While specific future directions for Dimethyl 5-(hydroxymethyl)isophthalate are not mentioned in the search results, related compounds like Dimethyl 5-hydroxyisophthalate have been used to prepare sterically crowded polyether dendrons, via O-allylation/Claisen rearrangement reactions . This suggests potential applications in the synthesis of complex organic structures.

Properties

IUPAC Name

dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGDEIHUEMPLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552289
Record name Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109862-53-5
Record name Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trimethyl 1,3,5-benzenetricarboxylate (5.02 g, 19.9 mmol) was dissolved in THF (15 mL). The air was evacuated from the reaction system, and then Ar was charged therein. To the solution were added NaBH4 (901 mg, 23.8 mmol), and then a mixed solution of THF:MeOH (12.5 mL:3.7 mL) slowly dropwise. The reaction mixture was refluxed for 30 minutes. TLC was used to confirm the progress of the reaction. Then, the reaction was quenched with HCl (1 N, 20 mL). The mixture was extracted with EtOAc. The organic layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to remove the solvent. The residue was purified by neutral silica gel column chromatography (hexane:EtOAc=4:1 to 3:1) to isolate dimethyl 5-hydroxymethylisophthalate (32) (2.73 g, 61%) as white crystals.
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
901 mg
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 5-(hydroxymethyl)isophthalate
Reactant of Route 2
Dimethyl 5-(hydroxymethyl)isophthalate
Reactant of Route 3
Reactant of Route 3
Dimethyl 5-(hydroxymethyl)isophthalate
Reactant of Route 4
Dimethyl 5-(hydroxymethyl)isophthalate
Reactant of Route 5
Dimethyl 5-(hydroxymethyl)isophthalate
Reactant of Route 6
Reactant of Route 6
Dimethyl 5-(hydroxymethyl)isophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.